molecular formula C₄H₂D₂N₂O₂ B1157156 Maleic Hydrazide-d2

Maleic Hydrazide-d2

Cat. No.: B1157156
M. Wt: 114.1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maleic hydrazide is a plant growth regulator that inhibits cell division, making it useful in agriculture to prevent sprouting in stored crops like potatoes, onions, and garlic . The deuterium labeling in maleic hydrazide D2 allows for its use in various scientific studies, particularly those involving isotopic tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of maleic hydrazide D2 involves the incorporation of deuterium atoms into the maleic hydrazide molecule. This can be achieved through the reaction of maleic anhydride with hydrazine in the presence of deuterium oxide (D2O). The reaction typically proceeds under mild conditions, with the maleic anhydride being dissolved in a suitable solvent and hydrazine being added slowly to control the reaction rate .

Industrial Production Methods

Industrial production of maleic hydrazide D2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is purified through crystallization or other suitable methods to obtain a high-purity compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Maleic Hydrazide-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various maleic acid derivatives, hydrazine derivatives, and substituted hydrazides, depending on the specific reagents and conditions used .

Scientific Research Applications

Maleic Hydrazide-d2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.

    Biology: Employed in studies of plant growth regulation and the effects of growth inhibitors on cellular processes.

    Medicine: Investigated for its potential use in cancer research due to its ability to inhibit cell division.

    Industry: Utilized in the development of new agricultural chemicals and growth regulators .

Mechanism of Action

Maleic Hydrazide-d2 exerts its effects by inhibiting cell division. It interferes with the synthesis of nucleic acids and proteins, which are essential for cell division and growth. The compound targets meristematic tissues in plants, where active cell division occurs, and disrupts the normal progression of the cell cycle. This leads to the inhibition of growth and the prevention of sprouting in stored crops .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Maleic Hydrazide-d2 is unique due to its deuterium labeling, which makes it particularly useful in isotopic tracing studies. This labeling allows researchers to track the compound’s behavior and interactions in various systems with high precision. Additionally, the deuterium atoms can provide insights into reaction mechanisms and pathways that are not easily accessible with non-labeled compounds .

Properties

Molecular Formula

C₄H₂D₂N₂O₂

Molecular Weight

114.1

Synonyms

6-Hydroxy-3(2H)-pyridazinone-d2;  1,2-Dihydro-3,6-pyridazinedione-d2;  3,6-Dihydroxypyridazine-d2;  3,6-Dioxopyridazine-d2;  3,6-Pyridazinediol-d2;  6-Hydroxy-3(2H)-pyridazinone-d2;  Antergon-d2;  Antyrost-d2;  MAH-d2;  MH-d2;  Maleic Acid Cyclic Hydrazide-d2; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.